Oroxindin

Description

Oroxindin has been reported in Scutellaria indica, Scutellaria prostrata, and other organisms with data available.

an antifungal agent isolated from Bacopa monnieri; structure in first source

Structure

3D Structure

Properties

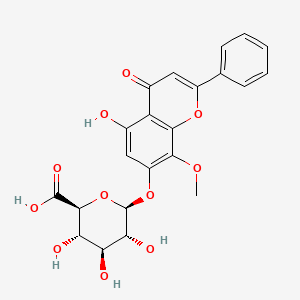

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOHXHDWGCMVCO-NTKSAMNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199062 |

Source

|

| Record name | Oroxindin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51059-44-0 |

Source

|

| Record name | Wogonoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51059-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oroxindin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051059440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oroxindin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51059-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OROXINDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETX4944Z3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Oroxindin (Wogonoside) – Molecular Mechanism of Action in Inflammatory Signaling

[1]

Executive Summary

Oroxindin (CAS: 51059-44-0), chemically identified as wogonin-7-O-β-D-glucuronide (also known as Wogonoside), is a bioactive flavonoid glycoside isolated from Oroxylum indicum and Scutellaria baicalensis.[1][2] Unlike its aglycone parent wogonin, Oroxindin possesses a glycosidic moiety that alters its pharmacokinetics and cellular interaction profile.

This guide delineates the multi-targeted mechanism of Oroxindin, focusing on its capacity to dismantle the NLRP3 inflammasome assembly and suppress the NF-κB/MAPK signaling axis. Furthermore, it highlights emerging evidence of epigenetic modulation via DNMT1 inhibition , positioning Oroxindin as a pleiotropic anti-inflammatory agent with potential applications in ulcerative colitis (UC), sepsis, and vascular inflammation.

Chemical Profile & Pharmacological Basis

Before defining the mechanism, the structural context is critical for experimental design (e.g., solvent choice, dosing).

| Property | Data | Relevance |

| Systematic Name | Wogonin-7-O-β-D-glucuronide | Metabolite of Wogonin; high colonic absorption.[1] |

| Molecular Formula | C₂₂H₂₀O₁₁ | MW: 460.39 g/mol .[1] |

| Solubility | DMSO (>10 mg/mL), Water (Low) | Prepare stock in DMSO; dilute >1:1000 for cell culture.[1] |

| Bioavailability | High Colonic Retention | Upon oral administration, it is hydrolyzed to wogonin by gut microbiota but also acts directly on colonic epithelium and macrophages. |

| Key Metabolite | Wogonin (Aglycone) | Oroxindin acts as both a prodrug and a direct effector molecule.[1] |

Mechanism of Action: The Signaling Cascade

Primary Axis: NLRP3 Inflammasome Inhibition

The definitive anti-inflammatory mechanism of Oroxindin is the blockade of the NLRP3 inflammasome, a multiprotein oligomer responsible for the activation of Caspase-1 and the maturation of IL-1β.

-

The Trigger: Under inflammatory stimuli (e.g., LPS or DSS), oxidative stress (ROS) usually causes TXNIP (Thioredoxin-interacting protein) to dissociate from Thioredoxin (TRX) and bind to NLRP3, facilitating inflammasome assembly.[1]

-

Oroxindin Intervention:

-

TXNIP Regulation: Oroxindin modulates the expression and stability of TXNIP. In models of colitis, Oroxindin treatment restores homeostatic levels of TXNIP proteins that are otherwise degraded or dysregulated during acute inflammation, thereby preventing the aberrant TXNIP-mediated propagation of NF-κB signaling.

-

ROS Scavenging: As a flavonoid, Oroxindin reduces intracellular ROS, preventing the oxidative burst required for the "Signal 2" activation of the inflammasome.

-

Outcome: Reduced cleavage of Pro-Caspase-1 to Caspase-1, halting the processing of Pro-IL-1β and Pro-IL-18 into their active secreted forms.[1]

-

Secondary Axis: NF-κB and MAPK Suppression

Upstream of the inflammasome, Oroxindin dampens the "priming" signal (Signal 1):

-

NF-κB: Oroxindin inhibits the phosphorylation of IκBα, preventing its degradation. This sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its nuclear translocation and the subsequent transcription of pro-inflammatory genes (IL-6, TNF-α, COX-2, iNOS).

-

MAPKs: It exerts inhibitory effects on p38 MAPK and JNK phosphorylation, which are critical synergistic pathways for cytokine production in macrophages.

Epigenetic Modulation: DNMT1 Inhibition

Emerging research identifies Oroxindin as a DNA Methyltransferase 1 (DNMT1) inhibitor.[1] By inhibiting DNMT1, Oroxindin may reverse the hypermethylation of tumor suppressor genes or anti-inflammatory regulatory genes, offering a long-term resolution to chronic inflammation distinct from acute signaling blockade.

Visualization: Oroxindin Signaling Pathway

The following diagram illustrates the dual-inhibition strategy of Oroxindin on the Priming (NF-κB) and Activation (NLRP3) phases of inflammation.

Figure 1: Schematic representation of Oroxindin-mediated inhibition of the NF-κB priming phase and NLRP3 activation phase.[1]

Validated Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols are standardized for RAW 264.7 Murine Macrophages , the industry-standard model for inflammation assays.

Protocol A: In Vitro Anti-Inflammatory Assay (LPS-Induced)

Objective: Quantify inhibition of NO and Cytokines.[1][3]

-

Cell Seeding: Seed RAW 264.7 cells at

cells/well in 6-well plates. Incubate for 12h. -

Pre-treatment: Replace medium. Treat with Oroxindin (concentrations: 12.5, 25, 50 µM) for 1 hour prior to stimulation.[1]

-

Control: Vehicle (DMSO < 0.1%).[1]

-

-

Stimulation: Add Lipopolysaccharide (LPS) (final conc: 1 µg/mL). Incubate for 18–24 hours .

-

Readout 1 (Griess Assay): Collect 100 µL supernatant. Mix 1:1 with Griess reagent. Measure Absorbance at 540 nm for Nitric Oxide (NO) levels.[1]

-

Readout 2 (ELISA): Use remaining supernatant to measure TNF-α and IL-6 using commercial ELISA kits.

-

Readout 3 (Western Blot): Lyse cells. Target proteins: iNOS (130 kDa), COX-2 (72 kDa), β-actin (42 kDa).[1]

Protocol B: NLRP3 Inflammasome & Caspase-1 Activation

Objective: Confirm blockade of the secondary inflammatory signal.

-

Priming: Seed cells as above. Treat with LPS (1 µg/mL) for 4 hours .[1]

-

Treatment: Add Oroxindin (25–50 µM) for 1 hour .

-

Activation: Add ATP (5 mM) or Nigericin (10 µM) for 45 minutes to trigger NLRP3 assembly.

-

Protein Harvest:

-

Interpretation: A reduction in supernatant p20/p17 bands with constant lysate Pro-forms indicates specific inhibition of inflammasome assembly, not just transcriptional suppression.

Data Benchmarking

When validating Oroxindin, compare your results against these established literature benchmarks:

| Target/Biomarker | Expected Effect (Oroxindin 50 µM) | Assay Type |

| NO Production | > 50% Inhibition vs. LPS control | Griess Reaction |

| IL-1β Secretion | Significant Reduction (p < 0.[1]01) | ELISA / WB |

| NF-κB p65 (Nuclear) | Reduced Translocation | Immunofluorescence / WB |

| TXNIP Protein | Restoration to basal levels | Western Blot |

| NLRP3 Protein | Downregulation | Western Blot |

References

-

Oroxindin inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis. Source: Acta Pharmacologica Sinica / PubMed Central Key Finding: Confirms inhibition of TXNIP-dependent NF-κB pathway and NLRP3 assembly.[1][4][5]

-

Wogonoside (Oroxindin) attenuates inflammation in LPS-induced RAW 264.7 cells. Source: Journal of Ethnopharmacology Key Finding: Demonstrates suppression of iNOS, COX-2, and MAPKs.[6]

-

DNMT1 Inhibitors and Epigenetic Regulation in Inflammation. Source: PatSnap Synapse / ResearchGate Key Finding: Identifies Oroxindin as a DNMT1 inhibitor, linking it to epigenetic control of inflammatory genes.

-

Pharmacokinetics of Wogonoside (Oroxindin) and its Aglycone. Source: PubMed Key Finding: Establishes Oroxindin as a major circulating form with distinct bioactivity from wogonin.

Sources

- 1. Oroxindin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oroxindin inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oroxindin inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biological Activity of Oroxindin: A Technical Guide

Executive Summary: The Glucuronide Paradox

Oroxindin (Wogonin-7-O-β-D-glucuronide) represents a unique pharmacological entity within the flavonoid class.[1] Unlike its aglycone, Wogonin, which is widely recognized for its direct cytotoxicity and anti-angiogenic properties in oncology, Oroxindin exhibits a distinct biological profile characterized by pro-angiogenic activity in tissue repair and potent anti-inflammatory specificity targeting the NLRP3 inflammasome.

This guide serves as a technical manual for investigating Oroxindin, moving beyond generic "herbal extract" descriptions to focus on the specific molecular mechanisms of the purified compound. It addresses the critical dichotomy of its activity: functioning as a bioactive glucuronide in wound healing while serving as a prodrug for Wogonin in systemic anticancer applications.

Chemical Identity & Structural Basis

Oroxindin is a flavone glycoside isolated primarily from the seeds and bark of Oroxylum indicum (Bignoniaceae).[2] Its structural integrity as a 7-O-glucuronide is the determinant factor for its solubility and pharmacokinetics.

| Property | Specification |

| IUPAC Name | 5-hydroxy-8-methoxy-2-phenyl-4-oxo-4H-chromen-7-yl β-D-glucopyranosiduronic acid |

| Common Name | Oroxindin (Wogonoside) |

| CAS Number | 51059-44-0 |

| Molecular Formula | C₂₂H₂₀O₁₁ |

| Molecular Weight | 460.39 g/mol |

| Aglycone | Wogonin (5,7-Dihydroxy-8-methoxyflavone) |

| Solubility | Soluble in DMSO, Methanol, Alkaline water; Poorly soluble in pure water/acidic pH |

Mechanism of Action: Signaling Pathways

Oroxindin operates through two distinct, context-dependent signaling axes.

The Anti-Inflammatory Axis (NLRP3/NF-κB)

In macrophage models (e.g., LPS-stimulated RAW264.7), Oroxindin acts as a potent inhibitor of the NLRP3 inflammasome. Unlike general COX-2 inhibitors, Oroxindin specifically targets the TXNIP-dependent NF-κB signaling pathway . It blocks the nuclear translocation of NF-κB p65, thereby preventing the transcriptional upregulation of NLRP3, pro-IL-1β, and pro-IL-18.

The Tissue Repair Axis (PI3K/AKT)

In endothelial cells (HUVECs), Oroxindin promotes angiogenesis—a desirable trait for chronic wound healing (e.g., pressure ulcers). It functions by suppressing PTEN (Phosphatase and Tensin Homolog), a negative regulator of the PI3K/AKT pathway. The subsequent phosphorylation of AKT drives endothelial migration and tube formation.

Pathway Visualization

The following diagram illustrates the bifurcation of Oroxindin's signaling effects based on cell type.

Figure 1: Dual mechanistic pathways of Oroxindin. Left: Inhibition of inflammatory cascades in macrophages.[1] Right: Activation of angiogenic repair mechanisms in endothelial cells.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on validated literature methods.

Isolation of Oroxindin from Oroxylum indicum

Objective: Obtain high-purity Oroxindin (>95%) from seeds.

-

Extraction:

-

Macerate 1 kg of dried, powdered O. indicum seeds in 5 L of 80% Methanol for 72 hours at room temperature.

-

Filter and concentrate the supernatant under reduced pressure (Rotary Evaporator, 45°C) to obtain a crude gummy residue.

-

-

Fractionation:

-

Suspend the crude residue in 500 mL distilled water.

-

Perform liquid-liquid partitioning sequentially with:

-

Hexane (3 x 500 mL) – Discard (removes fats/lipids).

-

Chloroform (3 x 500 mL) – Discard (removes non-polar aglycones).

-

Ethyl Acetate (EtOAc) (4 x 500 mL) – Collect (contains Oroxindin).

-

-

-

Purification:

-

Concentrate the EtOAc fraction to dryness.

-

Redissolve in a minimal volume of hot Methanol.

-

Allow to crystallize at 4°C for 24-48 hours.

-

Validation: Yellow needle crystals. Confirm identity via HPLC (Retention time relative to standard) and Mass Spec (m/z 461 [M+H]+).

-

NLRP3 Inflammasome Inhibition Assay

Objective: Quantify Oroxindin's efficacy in blocking inflammasome activation.

-

Cell Priming:

-

Seed RAW264.7 macrophages (5 x 10⁵ cells/well) in 6-well plates.

-

Treat with LPS (1 μg/mL) for 4 hours to prime NF-κB and induce pro-IL-1β expression.

-

-

Drug Treatment:

-

Remove LPS media. Add fresh media containing Oroxindin (10, 20, 40 μM) for 1 hour.

-

-

Activation:

-

Add ATP (5 mM) or Nigericin (10 μM) for 45 minutes to trigger NLRP3 assembly.

-

-

Analysis:

-

Supernatant: Collect for ELISA (IL-1β, IL-18).

-

Lysate: Perform Western Blot for Cleaved Caspase-1 (p20) and NLRP3 .

-

Expected Result: Dose-dependent reduction in cleaved Caspase-1 and secreted IL-1β compared to ATP-only control.

-

Pharmacokinetics & ADME

Understanding the metabolic fate of Oroxindin is crucial for interpreting in vivo data.

-

Bioavailability: Oral bioavailability of intact Oroxindin is low due to its polarity (glucuronide form).

-

Hydrolysis (The Prodrug Effect): Upon oral administration, Oroxindin is rapidly hydrolyzed by intestinal β-glucuronidase (microbial and mucosal) into its aglycone, Wogonin .

-

Systemic Circulation:

-

Intravenous:[3] High levels of Oroxindin detected.

-

Oral: Predominantly Wogonin and reconjugated sulfates/glucuronides detected in plasma.

-

-

Implication: For local effects (e.g., wound dressing, GI tract inflammation), Oroxindin acts directly. For systemic cancer therapy, it serves as a delivery vehicle for Wogonin.

References

-

Isolation & Structure

-

Anti-Inflammatory Mechanism

-

Oroxindin inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB pathway. International Immunopharmacology. Link

-

-

Wound Healing & Angiogenesis

-

Pharmacokinetics

-

Pharmacokinetics and bioavailability of wogonin and its glucuronide. Journal of Ethnopharmacology. Link

-

-

COVID-19 Docking Studies

-

Exploring the active constituents of Oroxylum indicum in intervention of novel coronavirus (COVID-19). VirusDisease. Link

-

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]

- 4. Oroxindin - Wikipedia [en.wikipedia.org]

- 5. Oroxindin promotes angiogenesis in pressure ulcers through activating PI3K/AKT signaling pathway by PTEN suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

Therapeutic Targeting of Oroxindin (Wogonoside): A Technical Guide to Molecular Mechanisms and Clinical Potential

Executive Summary

Oroxindin , chemically identified as Wogonoside (Wogonin-7-O-glucuronide), is a bioactive flavone glucuronide isolated primarily from Oroxylum indicum (Trumpet Flower) and Scutellaria baicalensis.[1][2] While often characterized as a prodrug for its aglycone Wogonin, recent pharmacokinetic and pharmacodynamic studies have established Oroxindin as a distinct therapeutic agent with unique molecular targets, particularly in the gastrointestinal tract and renal system where it resists premature hydrolysis.

This technical guide delineates the primary therapeutic targets of Oroxindin, focusing on its dual-mechanism capability: immunomodulation via the NLRP3 inflammasome and anti-oncogenic activity via the PI3K/Akt/mTOR axis .

Chemical Profile & Pharmacokinetics[3]

-

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy]oxane-2-carboxylic acid[1][3]

-

Molecular Formula: C₂₂H₂₀O₁₁

-

Key Pharmacokinetic Feature: Unlike many flavonoids that are rapidly hydrolyzed in the upper GI tract, Oroxindin exhibits significant stability, allowing it to reach the colon in high concentrations. This makes it an exceptionally potent agent for targeting colitis and colorectal malignancies in situ.

Primary Therapeutic Targets

Target Module A: The NLRP3 Inflammasome (Immunomodulation)

Primary Indication: Ulcerative Colitis (UC), Inflammatory Bowel Disease (IBD).

Oroxindin functions as a direct inhibitor of the NLRP3 inflammasome , a multiprotein oligomer responsible for the activation of inflammatory responses. Its mechanism is distinct from general COX-2 inhibitors; it specifically targets the TXNIP-dependent NF-κB signaling pathway .

-

Mechanism of Action:

-

Upstream Inhibition: Oroxindin restores the expression of Thioredoxin-Interacting Protein (TXNIP), which is typically degraded under oxidative stress or LPS stimulation.

-

NF-κB Suppression: By stabilizing TXNIP, Oroxindin prevents the nuclear translocation of NF-κB (p65 subunit).

-

Inflammasome Blockade: Reduced NF-κB activity leads to downregulated transcription of NLRP3, pro-IL-1β, and pro-IL-18. Consequently, the assembly of the NLRP3 inflammasome is halted, preventing the cleavage of pro-Caspase-1 into active Caspase-1.

-

Target Module B: The PI3K/Akt/mTOR Axis (Oncology)

Primary Indication: Colorectal Cancer, Hepatocellular Carcinoma (HCC), Acute Myeloid Leukemia (AML).

In neoplastic cells, Oroxindin acts as a signal transduction modulator, specifically inhibiting the Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (Akt) pathway.[4] This inhibition triggers a switch from survival signaling to mitochondrial-mediated apoptosis and autophagy.

-

Mechanism of Action:

-

Dephosphorylation: Oroxindin significantly reduces the phosphorylation levels of PI3K (p-PI3K) and Akt (p-Akt) without altering total protein levels.

-

Mitochondrial Disruption: The inhibition of Akt leads to a decrease in the Bcl-2/Bax ratio, causing mitochondrial outer membrane permeabilization (MOMP).

-

Autophagic Flux: Suppression of the downstream mTOR/p70S6K pathway induces autophagy, evidenced by increased LC3-II/LC3-I ratios and p62 accumulation.

-

Cell Cycle Arrest: In AML models, Oroxindin induces G0/G1 phase arrest by downregulating Cyclin D1 and CDK4.

-

Target Module C: The NF-κB p65-MMP28 Axis (Nephropathy)

Primary Indication: Diabetic Nephropathy.

Recent proteomic studies (DARTS-MS) have identified NF-κB p65 as a direct physical target of Oroxindin.

-

Binding Site: Lys221 (K221) on the p65 subunit.[5]

-

Effect: Binding prevents p65 from recognizing the promoter region of Mmp28 (Matrix Metalloproteinase-28), thereby reducing podocyte injury and renal fibrosis.

Visualization of Signaling Pathways[7][8][9][10][11]

Diagram 1: Oroxindin-Mediated Inhibition of NLRP3 Inflammasome

This diagram illustrates the pathway by which Oroxindin stabilizes TXNIP to block NF-κB nuclear translocation and subsequent inflammasome assembly.

Caption: Oroxindin stabilizes TXNIP, preventing NF-κB translocation and blocking the priming phase of NLRP3 inflammasome activation.

Diagram 2: Oroxindin-Induced Apoptosis via PI3K/Akt

This diagram details the oncogenic blockade, showing the cascade from receptor kinase inhibition to mitochondrial apoptosis.

Caption: Oroxindin inhibits the PI3K/Akt survival pathway, shifting the Bcl-2/Bax ratio to favor mitochondrial apoptosis and autophagy.[1][6][7]

Experimental Validation Framework

To ensure scientific integrity, the following protocols outline the standard operating procedures (SOPs) for validating Oroxindin’s targets. These protocols are designed to be self-validating with built-in controls.

Protocol A: Validation of NLRP3 Inhibition (In Vitro)

Objective: Confirm Oroxindin-mediated suppression of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) or THP-1 cells.

-

Cell Priming:

-

Seed THP-1 cells (5 × 10⁵ cells/well) and differentiate with PMA (100 nM) for 3 hours.

-

Control Step: Wash cells 3x with PBS to remove non-adherent cells.

-

-

Drug Treatment:

-

Pre-treat cells with Oroxindin (12.5, 25, 50 μM) for 1 hour.

-

Positive Control: Use MCC950 (specific NLRP3 inhibitor) at 10 nM.

-

Vehicle Control: DMSO < 0.1%.

-

-

Inflammasome Activation:

-

Stimulate with LPS (500 ng/mL) for 4 hours (Priming Signal).

-

Add ATP (5 mM) or Nigericin (10 μM) for 45 minutes (Activation Signal).

-

-

Readout (Western Blot):

-

Lyse cells using RIPA buffer with protease inhibitors.

-

Critical Markers: Blot for NLRP3 , Pro-Caspase-1 , Cleaved Caspase-1 (p20) , and ASC .

-

Normalization: Use β-actin or GAPDH.

-

Supernatant Analysis: Precipitate supernatant proteins (methanol/chloroform) to detect secreted mature IL-1β (17 kDa).

-

-

Data Interpretation: A successful validation requires a dose-dependent reduction in Cleaved Caspase-1 and mature IL-1β in the supernatant, while Pro-Caspase-1 levels in the lysate remain relatively constant.

Protocol B: PI3K/Akt Kinase Inhibition Assay (Cell-Based)

Objective: Verify the blockade of the PI3K/Akt signaling axis in neoplastic cells (e.g., HepG2 or LOVO).

-

Synchronization:

-

Starve cells in serum-free medium for 24 hours to synchronize the cell cycle and minimize basal kinase activity.

-

-

Treatment:

-

Treat with Oroxindin (0–100 μM) for 24 hours.

-

Stimulation Control: For robust signal, stimulate one group with EGF (100 ng/mL) for 15 minutes after Oroxindin treatment to test inhibition of induced phosphorylation.

-

-

Protein Extraction:

-

Use lysis buffer containing phosphatase inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states. Crucial Step: Keep lysates on ice at all times.

-

-

Immunoblotting:

-

Primary Targets: p-PI3K (Tyr458), p-Akt (Ser473).

-

Total Protein Controls: Total PI3K, Total Akt.

-

Downstream Targets: p-mTOR, p-p70S6K.

-

-

Quantification:

-

Calculate the ratio of Phosphorylated Protein / Total Protein.

-

Validation Criteria: Oroxindin must decrease the Phospho/Total ratio significantly (p<0.05) compared to the Vehicle/EGF group, without significantly altering Total Protein levels.

-

Quantitative Data Summary

The following table synthesizes key quantitative metrics from pivotal studies validating Oroxindin (Wogonoside).

| Target Pathway | Cell Line / Model | Effective Conc.[8] (IC50 / Dose) | Key Quantitative Outcome | Reference |

| NLRP3 / NF-κB | BMDMs (Mouse) | 12.5 - 50 μM | IL-1β secretion reduced by >60% at 50 μM. | [1] |

| PI3K / Akt | LOVO (Colon Cancer) | ~31.25 μM | p-Akt levels reduced by ~50%; G0/G1 arrest increased by 25%. | [2] |

| PI3K / Akt | HepG2 (Liver Cancer) | 20 - 80 μM | Apoptosis rate increased from 4.2% (Control) to 32.5% (80 μM). | [3] |

| NF-κB p65 | Diabetic Nephropathy | 25.05 μM (KD) | Binding affinity (KD) of 25.05 μM determined by SPR. | [4] |

References

-

Oroxindin inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB pathway. Acta Pharmacologica Sinica, 2020.

-

Wogonoside inhibits cell growth and induces mitochondrial-mediated autophagy-related apoptosis in human colon cancer cells through the PI3K/AKT/mTOR/p70S6K signaling pathway. Oncology Letters, 2018.

-

Wogonoside alleviates the proliferation and promotes the apoptosis in liver cancer cells by regulating PI3K/Akt signaling pathway. Discover Oncology, 2025.

-

Targeting the NF-κB p65-MMP28 axis: Wogonoside as a novel therapeutic agent for attenuating podocyte injury in diabetic nephropathy. Phytomedicine, 2025.[5]

Sources

- 1. Oroxindine — Wikipédia [fr.wikipedia.org]

- 2. Wogonin - Wikipedia [en.wikipedia.org]

- 3. Oroxindin | C22H20O11 | CID 3084961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wogonin inhibits the proliferation of prolactinoma through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the NF-κB p65-MMP28 axis: Wogonoside as a novel therapeutic agent for attenuating podocyte injury in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oroxindin - Wikipedia [en.wikipedia.org]

- 7. Wogonoside inhibits cell growth and induces mitochondrial-mediated autophagy-related apoptosis in human colon cancer cells through the PI3K/AKT/mTOR/p70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wogonoside alleviates the proliferation and promotes the apoptosis in liver cancer cells by regulating PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Phytochemical Analysis of Oroxindin: From Extraction to Elucidation

This guide provides a comprehensive, technically-grounded framework for the phytochemical analysis of Oroxindin. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and reproducible scientific outcome. We will journey through the entire workflow, from sourcing the raw botanical material to the precise structural elucidation and quantification of the target flavonoid, Oroxindin.

Introduction: Oroxindin, a Flavonoid of Therapeutic Interest

Oroxindin is a flavone glucuronide, a specific type of phenolic compound belonging to the flavonoid family.[1] Its chemical structure is defined as 5-hydroxy-8-methoxy-7-O-β-D-glucopyranuronosyl flavone, also known as wogonin-7-O-β-D-glucuronide.[2][3] This compound is a glycoside, meaning it consists of a flavonoid aglycone (wogonin) attached to a sugar-like moiety (D-glucuronic acid).[4][5]

The primary natural source of Oroxindin is the plant Oroxylum indicum (Vent.), a member of the Bignoniaceae family, where it has been isolated from the seeds.[2][6] It is also found in other medicinal plants such as Bacopa monnieri and Holmskioldia sanguinea.[1][6] Oroxylum indicum itself is a cornerstone of traditional medicine, with various parts of the plant used for their purported anti-inflammatory, antioxidant, and antimicrobial properties.[7][8]

Scientific interest in Oroxindin is driven by its demonstrated biological activities. It exhibits potent anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a key protein complex in the innate immune response.[6] Furthermore, Oroxindin has been shown to promote angiogenesis and wound healing by activating the PI3K/Akt signaling pathway, highlighting its therapeutic potential in tissue repair and regenerative medicine.[6] This guide provides the analytical methodologies required to reliably isolate, identify, and quantify this promising natural product.

Part 1: Sourcing and Preliminary Qualitative Assessment

The foundation of any phytochemical analysis is the quality of the starting material and an initial understanding of its chemical profile.

Botanical Sourcing and Preparation

The seeds of mature Oroxylum indicum fruits are the most cited source for Oroxindin isolation.[5]

Protocol Justification: Proper preparation is critical to preserve the chemical integrity of the analyte. Drying prevents microbial degradation and deactivates enzymes that could hydrolyze the glycosidic bond of Oroxindin. Pulverizing the material increases the surface area, which is a fundamental principle for achieving efficient extraction in subsequent steps.

Step-by-Step Protocol: Material Preparation

-

Collect fresh, mature seeds from Oroxylum indicum.

-

Thoroughly wash the seeds with distilled water to remove any surface contaminants.

-

Air-dry the seeds in a well-ventilated area away from direct sunlight to prevent photochemical degradation. Alternatively, use a laboratory oven at a controlled temperature (40-50°C).

-

Once completely dry, pulverize the seeds into a fine powder using a mechanical grinder.

-

Store the powdered material in an airtight, light-proof container at room temperature until extraction.

Preliminary Phytochemical Screening

Before proceeding to complex isolation, a preliminary screening of the crude extract provides valuable qualitative data on the classes of compounds present. This helps validate the presence of flavonoids and other phytochemicals.[9]

Protocol Justification: These simple colorimetric tests are based on specific chemical reactions for different classes of compounds. For example, the Shinoda test for flavonoids relies on the reduction of the flavonoid backbone by magnesium in an acidic medium to produce colored anthocyanidins.[10] Observing a positive result for flavonoids provides confidence to proceed with targeted isolation.

Step-by-Step Protocol: Screening of the Crude Extract

-

Prepare a small amount of crude ethanolic or methanolic extract from the powdered seeds.

-

Test for Flavonoids (Shinoda Test): To 2 mL of the extract, add a few magnesium turnings followed by 2-3 drops of concentrated hydrochloric acid. The development of a red or magenta color indicates the presence of flavonoids.[10]

-

Test for Phenols (Ferric Chloride Test): To 2 mL of the extract, add a few drops of a 5% ferric chloride solution. A greenish-black precipitate suggests the presence of tannins and other phenolic compounds.[10]

-

Test for Saponins (Froth Test): Vigorously shake 5 mL of an aqueous solution of the extract in a test tube. The formation of a stable froth indicates the presence of saponins.

-

Test for Alkaloids: To 2 mL of the extract, add 1 mL of Meyer's reagent. The formation of a yellowish coloration or precipitate indicates the presence of alkaloids.[10]

| Test | Reagent(s) | Positive Result | Inference |

| Flavonoids | Mg turnings, Conc. HCl | Red or Magenta Color | Flavonoids Present |

| Phenols | 5% Ferric Chloride | Greenish-Black Precipitate | Phenolic Compounds Present |

| Saponins | Water (Shaking) | Stable Froth | Saponins Present |

| Alkaloids | Meyer's Reagent | Yellowish Precipitate | Alkaloids Present |

Part 2: Extraction and Isolation Workflow

The goal of this phase is to efficiently extract Oroxindin from the plant matrix and then purify it from other co-extracted compounds.

Caption: General workflow for the extraction and isolation of Oroxindin.

Extraction

Choice of Solvent: Oroxindin is a glycoside, making it moderately polar. Therefore, polar solvents like ethanol or methanol, typically mixed with water, are highly effective. An established protocol uses boiling 80% ethanol.[5] Another approach for related compounds in Oroxylum indicum uses 80% methanol.[11] The water content helps to swell the plant material, improving solvent penetration, while the alcohol effectively solubilizes the flavonoid glycoside.

Step-by-Step Protocol: Solvent Extraction

-

Take 800 g of the powdered seeds and place them in a large flask.[5]

-

Add 2.5 L of 80% ethanol (EtOH).[5]

-

Heat the mixture to a boil and maintain it for several hours under reflux to maximize extraction efficiency.

-

After cooling, filter the mixture to separate the extract from the plant solids.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-50°C to obtain a crude extract.[5][8]

Purification via Liquid-Liquid Partitioning and Column Chromatography

The crude extract is a complex mixture. Partitioning uses solvents of different polarities to perform a preliminary separation. Oroxindin will preferentially move into a moderately polar organic solvent like ethyl acetate (EtOAc) from an aqueous suspension.

Step-by-Step Protocol: Partitioning and Column Chromatography

-

Suspend the concentrated crude extract in water.

-

Transfer the aqueous suspension to a separatory funnel and perform successive extractions with ethyl acetate.[5]

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield a solid residue enriched with Oroxindin.[5]

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the ethyl acetate residue in a minimal amount of solvent and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane-ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate-methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the pure compound.

-

Combine the pure fractions and evaporate the solvent.

-

Recrystallize the resulting solid from methanol to obtain light yellow needles of pure Oroxindin.[5]

Part 3: Structural Elucidation and Spectroscopic Characterization

Once isolated, the compound's identity must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.[12][13]

Hydrolysis: A Self-Validating Chemical Test

A key feature of Oroxindin is its glycosidic linkage. Acid or enzymatic hydrolysis cleaves this bond, yielding the aglycone (wogonin) and D-glucuronic acid.[5] This is a powerful confirmatory test, as the resulting aglycone can be identified and compared to a known standard or spectral data.

Caption: The hydrolysis of Oroxindin into its constituent parts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is invaluable for analyzing flavonoids.[14][15][16] The spectrum reveals the basic flavone structure, and the use of shift reagents (like NaOMe, AlCl3) helps determine the positions of hydroxyl groups.

Experimental Data for Oroxindin: [5]

| Solvent/Reagent | λmax (nm) | Interpretation |

|---|---|---|

| Methanol (MeOH) | 275, 340 | Indicates a flavone nucleus. |

| Sodium Methoxide (NaOMe) | 280, 388 | A significant bathochromic shift in Band I (340 -> 388 nm) suggests a free 4'-OH or 3-OH group. Since Oroxindin lacks these, this indicates a free 5-OH group. |

| Sodium Acetate (NaOAc) | 275, 340 | No shift observed, confirming that the 7-OH group is substituted (glycosylated). A free 7-OH group would cause a bathochromic shift. |

| Aluminum Chloride (AlCl3) | 280, 348, 390sh | A large bathochromic shift confirms the presence of a free 5-OH group that can chelate with the 4-keto group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.[14][15]

Key FT-IR Peaks for Oroxindin (KBr, cm⁻¹): [5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Interpretation |

|---|---|---|

| ~3400 (broad) | O-H stretch | Multiple hydroxyl (-OH) groups from the flavone and sugar moiety. |

| ~1720 | C=O stretch | Carboxyl group (-COOH) of the D-glucuronic acid moiety. |

| ~1640 | C=O stretch | Bonded carbonyl (keto) group at C-4, typical for flavones. |

| ~1600, 1480 | C=C stretch | Aromatic ring stretching. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for complete structural elucidation, providing detailed information about the carbon-hydrogen framework. Proton NMR (¹H-NMR) data has been reported for Oroxindin.[5]

¹H-NMR Data (DMSO-d₆, δ ppm): [5]

-

δ 11.4 (br s, 2H): Assigned to the acidic proton of the carboxyl group (-COOH) and the strongly chelated 5-OH proton.

-

δ 8.0 and 7.6 (m, 5H): Aromatic protons of the unsubstituted B-ring (H-2', 3', 4', 5', 6').

-

δ 6.9 (s, 1H): Proton at the C-3 position of the flavone ring.

-

δ 6.6 (s, 1H): Proton at the C-6 position. The singlet nature confirms substitution at C-5, C-7, and C-8.

-

δ 4.0 (s, 3H): Protons of the methoxy group (-OCH₃) at C-8.

-

δ 3.6 (br m): Protons of the glucuronic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For Oroxindin, MS is particularly useful after hydrolysis to confirm the mass of the aglycone, wogonin (C₁₆H₁₂O₅, M+ = 284).[5] This provides definitive evidence for the identity of the core flavonoid structure.

Part 4: Quantitative Analysis by HPLC

For drug development and quality control, quantifying the amount of Oroxindin in an extract is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.[17][18][19]

Step-by-Step Protocol: HPLC Quantification of Oroxindin

-

Standard Preparation: Prepare a stock solution of pure, isolated Oroxindin (or a certified reference standard) of known concentration in HPLC-grade methanol. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh a known amount of the dry plant extract. Dissolve it in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter to remove particulates.

-

Chromatographic Conditions (Typical for Flavonoids): [20]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of (A) acidified water (e.g., 0.5% orthophosphoric acid) and (B) methanol or acetonitrile. A typical starting point is a 40:60 v/v mixture of A:B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 20 µL.

-

Detector: UV-Vis or Photodiode Array (PDA) detector set at the λmax of Oroxindin (~275 nm).

-

-

Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared plant extract sample.

-

Calculation: Identify the Oroxindin peak in the sample chromatogram by comparing its retention time to that of the standard. Use the peak area and the calibration curve to calculate the concentration of Oroxindin in the sample. Express the final result as mg of Oroxindin per gram of dry extract.

Conclusion and Future Perspectives

This guide outlines a systematic and robust methodology for the complete phytochemical analysis of Oroxindin. By integrating classical techniques like extraction and partitioning with modern spectroscopic and chromatographic methods, researchers can confidently isolate, identify, and quantify this therapeutically relevant flavonoid. The causality-driven approach, explaining the "why" behind each step, ensures that the protocols are not just followed but understood, allowing for adaptation and troubleshooting. As research into the pharmacological benefits of Oroxindin continues, the application of these rigorous analytical standards will be paramount in advancing this natural compound from the laboratory to potential clinical applications.

References

-

Oroxindin. Wikipedia. [Link]

-

G A, Santali B. Oroxindin-- A new flavone glucuronide from Oroxylum indicum Vent . Semantic Scholar. [Link]

-

Lim, T. K. The Biological Activities and Therapeutic Potentials of Baicalein Extracted from Oroxylum indicum: A Systematic Review. PubMed. [Link]

-

Flavones Contents in Extracts from Oroxylum indicum Seeds and Plant Tissue Cultures. Scilit. [Link]

-

Oroxindin | C22H20O11. PubChem, National Institutes of Health. [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed. [Link]

-

Ramachandran Nair, A. G., & Joshi, B. S. Oroxindin--A new flavone glucuronide from Oroxylum indicum Vent. Indian Academy of Sciences. [Link]

-

Oroxylin A | C16H12O5. PubChem, National Institutes of Health. [Link]

-

Menon, S., et al. Phytochemistryand evaluation of in vivo antioxidant and anti-inflammatory activities of Oroxylum indicum Vent. root bark. Journal of Chemical and Pharmaceutical Research. [Link]

-

Sembiring, E. N., Elya, B., & Sauriasari, R. Phytochemical Screening, Total Flavonoid and Total Phenolic Content and Antioxidant Activity of Different Parts of Caesalpinia bonduc (L.) Roxb. Pharmacognosy Journal. [Link]

-

Bertozzi, G., et al. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development. MDPI. [Link]

-

Phytochemical Screening on Phenolic, Flavonoid Contents, and Antioxidant Activities of Six Indigenous Plants Used in Traditional Thai Medicine. MDPI. [Link]

- Composition containing oroxylin a and method of extraction thereof.

-

Oroxindin. Grokipedia. [Link]

-

Oroxindin - a new flavone glucuronide from Oroxylum indicum Vent. Qeios. [Link]

-

Chromatographic methods for the identification of flavonoids. Auctores Journals. [Link]

-

Phytochemical Analysis, Total Phenolic, Flavonoid Contents, and Anticancer Evaluations of Solvent Extracts and Saponins of H. digitata. PubMed Central, National Institutes of Health. [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). National Institutes of Health. [Link]

-

(PDF) Chromatographic Methods for the Identification of Flavonoids. ResearchGate. [Link]

-

PHYTOCHEMICAL SCREENING, TOTAL FLAVONOID AND PHENOLIC CONTENT ASSAYS OF VARIOUS SOLVENT EXTRACTS OF TEPAL OF Musa paradisiaca. Universiti Kebangsaan Malaysia. [Link]

-

Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. ResearchGate. [Link]

-

Fourier Transform Infrared (FT-IR) & Ultraviolet-Visible (U.V.-Vis) Spectroscopic Studies on Curcuma Caesia (Kali Haldi). Zenodo. [Link]

-

Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers. PubMed Central, National Institutes of Health. [Link]

-

Modern Chromatographic Methods for Determination Flavonoids. Al-Mustansiriyah University. [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. SciSpace. [Link]

-

Investigation of extraction conditions for Oroxylum indicum root using ultrasound-assisted extraction and statistical design of. Journal of Applied Pharmaceutical Science. [Link]

-

Determination of Flavonoids in Stem Bark of Manilkara hexandra by Simultaneous and Validated HPLC Methods. Longdom Publishing. [Link]

-

(PDF) Phytochemical Investigation of Flavonoids. ResearchGate. [Link]of_Flavonoids)

Sources

- 1. Oroxindin - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. Oroxindin | C22H20O11 | CID 3084961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. grokipedia.com [grokipedia.com]

- 7. jocpr.com [jocpr.com]

- 8. japsonline.com [japsonline.com]

- 9. Phytochemical Analysis, Total Phenolic, Flavonoid Contents, and Anticancer Evaluations of Solvent Extracts and Saponins of H. digitata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ukm.my [ukm.my]

- 11. WO2018089325A1 - Composition containing oroxylin a and method of extraction thereof - Google Patents [patents.google.com]

- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. zenodo.org [zenodo.org]

- 16. scispace.com [scispace.com]

- 17. Flavones Contents in Extracts from Oroxylum indicum Seeds and Plant Tissue Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 19. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 20. longdom.org [longdom.org]

Oroxindin: A Deep Dive into its Function as a Potent NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is a key driver in a host of inflammatory diseases. This technical guide provides an in-depth exploration of Oroxindin, a flavonoid glucuronide, as a promising inhibitor of the NLRP3 inflammasome. We will dissect its mechanism of action, provide detailed experimental protocols for its evaluation, and discuss its therapeutic potential in various NLRP3-mediated pathologies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction: The NLRP3 Inflammasome - A Double-Edged Sword

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and endogenous danger signals. Among these, the NLRP3 inflammasome has emerged as a central player in orchestrating inflammatory responses. This multi-protein complex, once activated, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[1]

While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of a wide range of chronic and acute inflammatory conditions, including:

-

Gout: Characterized by the deposition of monosodium urate (MSU) crystals in the joints, leading to intense inflammatory pain.

-

Inflammatory Bowel Disease (IBD): Including ulcerative colitis and Crohn's disease, where chronic intestinal inflammation is a hallmark.

-

Neuroinflammatory Disorders: Such as Alzheimer's disease and Parkinson's disease, where neuroinflammation contributes to disease progression.[2]

-

Cardiovascular Diseases: Including atherosclerosis, where inflammation within the arterial walls is a key pathological feature.[3]

The central role of the NLRP3 inflammasome in these diseases makes it a highly attractive target for therapeutic intervention.

Oroxindin: A Natural Flavonoid with Potent Anti-Inflammatory Properties

Oroxindin is a flavone glucuronide, chemically known as wogonin 7-O-β-D-glucuronide.[4] It is a naturally occurring compound isolated from the seeds of the plant Oroxylum indicum, which has a history of use in traditional medicine.[1][4] Oroxindin has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][5]

| Compound Name | Chemical Structure | Molecular Formula | Source |

| Oroxindin | [Insert Chemical Structure of Oroxindin Here - Visualization Pending] | C22H20O11 | Oroxylum indicum |

Recent research has pinpointed the inhibition of the NLRP3 inflammasome as a key mechanism underlying Oroxindin's potent anti-inflammatory effects.[5]

Mechanism of Action: How Oroxindin Tames the Inflammasome

Oroxindin exerts its inhibitory effect on the NLRP3 inflammasome through a multi-pronged approach, primarily by targeting the upstream signaling pathways that lead to inflammasome activation. The core mechanism involves the suppression of the Thioredoxin-interacting protein (TXNIP)-dependent NF-κB signaling pathway.[5]

Here's a step-by-step breakdown of the signaling cascade and Oroxindin's points of intervention:

-

Priming Signal (Signal 1): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or damage-associated molecular patterns (DAMPs) bind to Toll-like receptors (TLRs) on the surface of immune cells like macrophages.

-

NF-κB Activation: This binding event triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.

-

Upregulation of Inflammasome Components: Activated NF-κB translocates to the nucleus and promotes the transcription of key inflammasome components, including NLRP3 and pro-IL-1β.

-

Activation Signal (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances like MSU, is required for the assembly and activation of the NLRP3 inflammasome complex.

-

Inflammasome Assembly and Activation: NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.

-

Cytokine Maturation and Release: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell, propagating the inflammatory response.

Oroxindin's Intervention:

-

Restoration of TXNIP Expression: In LPS-stimulated macrophages, Oroxindin has been shown to restore the expression of TXNIP.[5]

-

Inhibition of NF-κB Activation: By modulating TXNIP, Oroxindin suppresses the activation of the NF-κB signaling pathway.[5]

-

Reduced Expression of NLRP3 and Pro-IL-1β: The inhibition of NF-κB leads to a decrease in the transcription and subsequent protein expression of NLRP3 and pro-IL-1β, effectively reducing the available components for inflammasome assembly.[5]

-

Inhibition of Inflammasome Formation: By limiting the expression of NLRP3, Oroxindin inhibits the formation of the active inflammasome complex.[5]

-

Decreased Cytokine Production: The net result is a significant reduction in the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][5]

Caption: Oroxindin's Mechanism of NLRP3 Inflammasome Inhibition.

Experimental Evaluation of Oroxindin's Activity

To rigorously assess the efficacy of Oroxindin as an NLRP3 inflammasome inhibitor, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a detailed, step-by-step guide for researchers.

In Vitro Assessment in Macrophages

Objective: To determine the dose-dependent inhibitory effect of Oroxindin on NLRP3 inflammasome activation in a controlled cellular environment.

Cell Line: THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs).

Protocol: NLRP3 Inflammasome Activation and Inhibition

-

Cell Culture and Differentiation (for THP-1 cells):

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate into macrophage-like cells, seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 24-well plate and treat with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.

-

-

Oroxindin Preparation and Pre-treatment:

-

Prepare a stock solution of Oroxindin in dimethyl sulfoxide (DMSO).

-

Dilute the Oroxindin stock solution in cell culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.

-

Pre-treat the differentiated THP-1 cells or BMDMs with the various concentrations of Oroxindin for 1-2 hours. Include a vehicle control (DMSO only).

-

-

NLRP3 Inflammasome Priming (Signal 1):

-

Prime the cells by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL.

-

Incubate for 3-4 hours at 37°C.

-

-

NLRP3 Inflammasome Activation (Signal 2):

-

Activate the inflammasome by adding ATP to each well at a final concentration of 5 mM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Sample Collection:

-

After incubation, carefully collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C for cytokine analysis.

-

Lyse the remaining cells in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

-

Data Analysis:

-

Cytokine Quantification (ELISA):

-

Measure the concentrations of IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Generate a standard curve and calculate the cytokine concentrations in each sample.

-

Compare the cytokine levels in Oroxindin-treated groups to the vehicle control to determine the percentage of inhibition.

-

-

Western Blot Analysis:

-

Separate the cell lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against NLRP3, cleaved caspase-1 (p20 subunit), and pro-caspase-1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to assess the effect of Oroxindin on the expression of NLRP3 and the cleavage of caspase-1.

-

Expected Outcome: Oroxindin treatment is expected to cause a dose-dependent decrease in the secretion of IL-1β and IL-18, as well as a reduction in the expression of NLRP3 and the amount of cleaved caspase-1.

Caption: In Vitro Experimental Workflow for Oroxindin Evaluation.

In Vivo Assessment in a Mouse Model of Ulcerative Colitis

Objective: To evaluate the therapeutic efficacy of Oroxindin in a preclinical model of NLRP3-driven disease.

Animal Model: Dextran sulfate sodium (DSS)-induced colitis in C57BL/6 mice.

Protocol: DSS-Induced Colitis and Oroxindin Treatment

-

Animal Acclimatization and Grouping:

-

Acclimatize male C57BL/6 mice (6-8 weeks old) for one week under standard laboratory conditions.

-

Randomly divide the mice into the following groups (n=8-10 per group):

-

Control (no DSS, vehicle treatment)

-

DSS + Vehicle

-

DSS + Oroxindin (low dose, e.g., 12.5 mg/kg/day)

-

DSS + Oroxindin (medium dose, e.g., 25 mg/kg/day)

-

DSS + Oroxindin (high dose, e.g., 50 mg/kg/day)

-

DSS + Positive Control (e.g., sulfasalazine)

-

-

-

Induction of Colitis:

-

Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.

-

-

Oroxindin Administration:

-

Prepare Oroxindin as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer Oroxindin or the vehicle daily by oral gavage, starting from day 1 of DSS administration and continuing for the duration of the experiment (typically 7-10 days).

-

-

Monitoring of Disease Activity:

-

Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the feces.

-

Calculate the Disease Activity Index (DAI) based on these parameters.

-

-

Sample Collection and Analysis:

-

At the end of the experiment, euthanize the mice and collect colon tissues.

-

Measure the colon length.

-

Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

-

Homogenize the remaining colon tissue to prepare lysates for cytokine analysis (ELISA) and Western blotting.

-

Data Analysis:

-

Clinical Parameters: Compare the changes in body weight, DAI scores, and colon length between the different treatment groups.

-

Histological Evaluation: Score the H&E-stained colon sections for the severity of inflammation, ulceration, and tissue damage.

-

Biochemical Analysis: Measure the levels of IL-1β and IL-18 in the colon tissue lysates by ELISA. Perform Western blot analysis on the colon lysates to assess the expression of NLRP3 and cleaved caspase-1.

Expected Outcome: Oroxindin treatment is expected to ameliorate the clinical signs of colitis, reduce histological damage, and decrease the levels of inflammatory markers in the colon in a dose-dependent manner.

Pharmacokinetics and Bioavailability

A critical aspect of drug development is understanding the pharmacokinetic profile of a compound. While comprehensive pharmacokinetic data for Oroxindin is still emerging, studies on its aglycone, wogonin, and the related flavonoid oroxylin A provide some initial insights.

-

Oral Bioavailability: Studies on wogonin have shown that its oral bioavailability is generally low.[6] This is a common characteristic of many flavonoids. However, its glycosylated form, wogonoside (of which Oroxindin is a type), has been reported to have higher plasma concentrations and bioavailability following oral administration.[6] One study on an aqueous extract of Scutellariae Radix found that oroxylin A 7-O-β-d-glucuronide was the most abundant of the studied flavonoid glucuronides in rat plasma after oral administration, despite being present at the lowest concentration in the extract. This suggests that the glucuronide form may have favorable absorption characteristics.

-

Metabolism: Flavonoid glucuronides can be hydrolyzed by gut microbiota to their aglycone forms, which can then be absorbed. The aglycones can also undergo further metabolism in the liver.

Further dedicated pharmacokinetic studies on purified Oroxindin are necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to determine its absolute bioavailability.

Therapeutic Potential in Other NLRP3-Mediated Diseases

Given its mechanism of action, the therapeutic potential of Oroxindin likely extends beyond ulcerative colitis to other diseases where NLRP3 inflammasome activation is a key driver of pathology.

-

Gout: The NLRP3 inflammasome is the central sensor for MSU crystals, the causative agent of gout. By inhibiting NLRP3 activation, Oroxindin could potentially alleviate the intense inflammatory pain associated with acute gout attacks. Preclinical studies investigating the effect of Oroxindin in animal models of gout are warranted.

-

Neuroinflammation: The NLRP3 inflammasome is increasingly recognized as a key contributor to neuroinflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's.[2] The ability of flavonoids to cross the blood-brain barrier, although variable, suggests that Oroxindin could have therapeutic potential in these conditions. Further research is needed to explore its neuroprotective and anti-neuroinflammatory effects.

-

Cardiovascular Diseases: NLRP3 inflammasome activation in macrophages within atherosclerotic plaques contributes to the progression of atherosclerosis.[3] By suppressing this inflammatory cascade, Oroxindin may offer a novel therapeutic strategy for the prevention and treatment of cardiovascular diseases.

Conclusion and Future Directions

Oroxindin has emerged as a compelling natural compound with potent and specific inhibitory activity against the NLRP3 inflammasome. Its mechanism of action, centered on the suppression of the TXNIP-dependent NF-κB signaling pathway, provides a strong rationale for its development as a therapeutic agent for a range of inflammatory diseases.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacological properties of Oroxindin. Future research should focus on:

-

Comprehensive Pharmacokinetic and Safety Profiling: A thorough understanding of Oroxindin's ADME properties and a comprehensive safety assessment are crucial for its translation to the clinic.

-

Preclinical Efficacy in Diverse Disease Models: Evaluating the therapeutic efficacy of Oroxindin in preclinical models of gout, neuroinflammation, and cardiovascular disease will be essential to define its full therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of Oroxindin and its analogs could lead to the development of even more potent and selective NLRP3 inhibitors with improved pharmacokinetic properties.

References

-

He, H., Jiang, H., Chen, Y., Ye, J., Wang, A., Wang, C., Liu, Q., Jin, S., & Li, X. (2018). Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity. Nature Communications, 9(1), 2550. [Link]

-

Gao, J., Zhang, Y., Liu, Y., Zhang, J., & Li, Y. (2021). Procyanidins Suppress Gouty Arthritis through Inhibiting NLRP3 Inflammasome Activation. Journal of Immunology Research, 2021, 6682047. [Link]

-

Choi, N., Kim, J. H., Kim, J., & Lee, S. J. (2021). Loganin Alleviates Gout Inflammation by Suppressing NLRP3 Inflammasome Activation and Mitochondrial Damage. Antioxidants, 10(2), 315. [Link]

-

Oroxindin. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

-

Zha, Z., Li, Y., Chen, J., & Wang, Y. (2021). NLRP3 inflammasome: The rising star in cardiovascular diseases. Frontiers in Cardiovascular Medicine, 8, 757858. [Link]

-

Martinon, F., Mayor, A., & Tschopp, J. (2009). The inflammasomes: guardians of the body. Annual Review of Immunology, 27, 229-265. [Link]

-

Li, A., Li, S., Zhang, Y., Xu, X., Chen, Y., & Li, H. (2020). Oroxindin inhibits macrophage NLRP3 inflammasome activation in DSS-induced ulcerative colitis in mice via suppressing TXNIP-dependent NF-κB pathway. Acta Pharmaceutica Sinica B, 10(1), 85-99. [Link]

-

Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Akram, M., Abba, S. I., Koirala, N., ... & Martins, N. (2021). The Therapeutic Potential of Wogonin Observed in Preclinical Studies. Evidence-Based Complementary and Alternative Medicine, 2021, 5543111. [Link]

-

Chen, X., Zhong, D., & Chen, X. (2020). Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A. Fitoterapia, 141, 104480. [Link]

-

Liu, C., Li, Y., & Li, L. (2010). Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma. Planta Medica, 76(13), 1461-1466. [Link]

-

Li, H., Liu, Y., Yang, L., Wang, Y., & Li, F. (2016). Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat. Journal of Chromatography B, 1014, 69-78. [Link]

-

Zhang, T., Li, S., Ma, L., Wang, X., Wang, X., & Wang, T. (2022). The mysteries of pharmacokinetics and in vivo metabolism of Oroxylum indicum (L.) Kurz: A new perspective from MSOP method. Journal of Ethnopharmacology, 293, 115274. [Link]

-

Zhang, X., Wang, Y., Ma, L., & Zhang, T. (2020). Quantitation of the flavonoid wogonin and its major metabolite wogonin-7 beta-D-glucuronide in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 785-791. [Link]

-

Wu, J., Zhang, Y., & Li, Y. (2024). Discovery of multi-target anti-gout agents from Eurycoma longifolia Jack through phenotypic screening and structural optimization. Nature Communications, 15(1), 1-15. [Link]

-

Cherubini, A., Vigna, G. B., & Zuliani, G. (2005). Role of antioxidants in atherosclerosis: epidemiological and clinical update. Current pharmaceutical design, 11(16), 2017-2032. [Link]

-

Liu, Y., & Zhang, Y. (2023). Mechanisms of Macrophage Polarization Regulated by Oridonin: A Review. Molecules, 28(23), 7858. [Link]

-

Li, Y., & Zhang, Y. (2024). Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. Journal of Medicinal Chemistry, 67(16), 13589-13606. [Link]

-

Dietary Antioxidants and Atherosclerosis. (n.d.). ClinicalTrials.gov. Retrieved January 30, 2026, from [Link]

-

Lee, J., & Kim, Y. M. (2023). Glabridin Suppresses Macrophage Activation by Lipoteichoic Acid In Vitro: The Crucial Role of MAPKs-IL-1β-iNOS Axis Signals in Peritoneal and Alveolar Macrophages. International Journal of Molecular Sciences, 24(22), 16409. [Link]

-

Li, Y., & Zhang, Y. (2020). Influence of verapamil on the pharmacokinetics of oridonin in rats. Pharmaceutical Biology, 58(1), 323-327. [Link]

-

Park, S., & Lim, J. (2014). Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. Experimental and Therapeutic Medicine, 8(5), 1613-1618. [Link]

-

G. A., & S. B. (n.d.). Oroxindin-- A new flavone glucuronide from Oroxylum indicum Vent . Semantic Scholar. Retrieved January 30, 2026, from [Link]

-

Kumar, A., & Singh, A. (2022). Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs). Antioxidants, 11(6), 1184. [Link]

-

Angeloni, C., & Hrelia, S. (2022). Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis. Antioxidants, 11(10), 2011. [Link]

-

ENHANCED AND SYNERGISTIC INHIBITION OF PRO-INFLAMMATORY CYTOKINES (IL-1Β, IL-17A, AND IL-6) BY A CURCUMIN-THYMOQUINONE COMPLEX (CURQNONE®), COMPARED TO CURCUMIN MONOTHERAPY IN LPS-STIMULATED RAW 264.7 MURINE MACROPHAGES. (2023). ResearchGate. [Link]

-

Preclinical atherosclerosis and prediabetes: a cross-sectional metabolic assessment in apparently healthy population. (2023). BMC Cardiovascular Disorders, 23(1), 1-9. [Link]

-

Grape seed-derived procyanidins alleviate gout pain via NLRP3 inflammasome suppression. (2021). ResearchGate. [Link]

-

Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson's disease. (2015). ResearchGate. [Link]

-

Ito, H., Iguchi, A., & Hatano, T. (2011). In vivo anti-inflammatory and antioxidant properties of ellagitannin metabolite urolithin A. Bioorganic & Medicinal Chemistry, 19(17), 5259-5265. [Link]

-

Garlanda, C., Dinarello, C. A., & Mantovani, A. (2013). The interleukin-1 family: back to the future. Immunity, 39(6), 1003-1018. [Link]

-

Nobiletin and Eriodictyol Suppress Release of IL-1β, CXCL8, IL-6, and MMP-9 from LPS, SARS-CoV-2 Spike Protein, and Ochratoxin A-Stimulated Human Microglia. (2023). MDPI. [Link]

-

Oroxindin. (n.d.). In PubChem. Retrieved January 30, 2026, from [Link]

-

Galati, G., & O'Brien, P. J. (2004). Glucuronidation versus oxidation of the flavonoid galangin by human liver microsomes and hepatocytes. Drug Metabolism and Disposition, 32(5), 576-581. [Link]

-

Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy. (2023). ResearchGate. [Link]

-

Preparing Tissue Culture Cells for Paraffin-Embedding. (2007). University of Virginia. [Link]

-

Special Issue : Oxidative Stress and Neuroinflammation in Neurodegenerative Diseases: Mechanisms and Therapies. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Akaike, T. (2015). Xanthine oxidoreductase regulates macrophage IL1β secretion upon NLRP3 inflammasome activation. Nature Communications, 6(1), 1-12. [Link]

-

Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway. (2021). ResearchGate. [Link]

-

Koganti, R., & Tundup, S. (2023). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR protocols, 4(2), 102342. [Link]

-

Voet, S., Srinivasan, S., Lamkanfi, M., & van Loo, G. (2019). NLRP3 inflammasome in neuroinflammation and central nervous system diseases. EMBO reports, 20(6), e47791. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Oroxindin - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]

- 5. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cytotoxic Mechanisms and Experimental Profiling of Oroxindin (Wogonoside) in Oncology

Executive Summary & Chemical Profile[1][2]

Oroxindin (chemically identified as Wogonoside or Wogonin-7-O-glucuronide; CAS: 51059-44-0) is a bioactive flavonoid glycoside isolated primarily from Oroxylum indicum and Scutellaria baicalensis. Unlike its aglycone counterpart Wogonin, Oroxindin possesses a glucuronic acid moiety at the C-7 position.[1]

While the aglycone (Wogonin) exhibits superior membrane permeability, Oroxindin demonstrates distinct pharmacokinetics and cytotoxicity profiles, particularly in hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and gastric cancer lines. Its cytotoxic efficacy relies on the modulation of the PTEN/PI3K/Akt axis and the triggering of the intrinsic mitochondrial apoptotic pathway .

Chemical Constraints in Experimental Design

-

Molecular Weight: 460.39 g/mol

-

Solubility: Poor in water; soluble in Dimethyl Sulfoxide (DMSO).

-

Stability: Susceptible to hydrolysis by

-glucuronidase (abundant in the tumor microenvironment), converting it to the more potent Wogonin. -

Critical Handling: Stock solutions must be prepared in DMSO. Final assay concentration of DMSO must remain

to avoid solvent-induced cytotoxicity masking the compound's effects.

Mechanisms of Action: The Cytotoxic Cascade

The cytotoxicity of Oroxindin is not a single-target event but a multi-stage signaling collapse.

The PTEN/PI3K/Akt Axis

Oroxindin functions as a signal modulator. In many cancer phenotypes, the PI3K/Akt pathway is constitutively active, driving survival. Oroxindin upregulates PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3 to PIP2. This prevents the recruitment of Akt to the cell membrane, blocking its phosphorylation (activation).

-

Result: Downregulation of survival signals (mTOR, NF-

B).

Mitochondrial Apoptosis (Intrinsic Pathway)